molecular formula C15H35AlCaO5-3 B1507993 Pubchem_57376217 CAS No. 23275-27-6

Pubchem_57376217

Cat. No.: B1507993
CAS No.: 23275-27-6
M. Wt: 362.49 g/mol
InChI Key: KDANDLIRMWBWHS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical structure, molecular formula, and common names .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include retrosynthetic analysis, which involves planning for chemical synthesis by breaking down a complex molecule into simpler precursor structures .


Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and can be determined using various spectroscopic methods and x-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound behaves in different chemical reactions. It includes understanding the reactivity of the compound and predicting its behavior in various chemical contexts .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, etc .

Scientific Research Applications

PubChem: A Keystone in Scientific Research

Central Repository for Chemical Information

PubChem serves as a central repository for chemical substances, including unique chemical structures, biological activities, and biomedical annotations. Established as part of the Molecular Libraries Roadmap Initiatives by the US National Institutes of Health (NIH), PubChem has evolved into a substantial system supporting the scientific community with chemical information resources (Kim et al., 2015).

Enhancements in Data Accessibility

Over the years, PubChem has significantly improved access to chemical data. This includes the addition of new data content such as spectral information, scientific articles mentioning chemicals, and data on food and agricultural chemicals. PubChem's web interfaces, such as the PubChem Target View page and Bioactivity dyad pages, have been updated to facilitate more intuitive searches and data exploration (Kim et al., 2018).

Expanding Data Content and Interfaces

In recent updates, PubChem has expanded its data content by adding information from over 100 new sources, including chemical-literature links and chemical property data. This expansion, coupled with improved web interfaces, aids users in finding desired information more efficiently. PubChem has also introduced services like the PubChem Periodic Table and Element pages to further enrich its utility (Kim et al., 2020).

Facilitating Drug Discovery and Chemical Biology

PubChem's vast repository of chemical structures and bioactivity data is instrumental in various aspects of drug discovery, including lead identification and optimization, compound-target profiling, and unknown chemical identity elucidation. It serves as a valuable resource for developing secondary databases, informatics tools, and web services, significantly supporting drug innovation and repurposing efforts (Cheng et al., 2014).

A Platform for Virtual Screening and Cheminformatics

PubChem plays a crucial role in cheminformatics and virtual screening by providing a public molecular information repository that facilitates the development of bioactivity and toxicity prediction models. The availability of extensive bioassay records and chemical structures in PubChem enables researchers to conduct comprehensive virtual screening research for computer-aided drug design (Xie, 2010).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the toxicological profile of the compound, its potential hazards, and necessary safety precautions .

Properties

InChI

InChI=1S/5C3H7O.Al.Ca/c5*1-3(2)4;;/h5*3H,1-2H3;;/q5*-1;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANDLIRMWBWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35AlCaO5-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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